(4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, also known by its extended chemical name, is an intricate molecule with potential applications across various scientific fields. As a hybrid structure containing pyrrole, phenyl, pyrimidine, and piperazine moieties, it is a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic routes and reaction conditions
Formation of (4-(1H-pyrrol-1-yl)phenyl)methanone: : This intermediate can be prepared through a Friedel-Crafts acylation of 1-(1H-pyrrol-1-yl)benzene using an appropriate acyl chloride under the influence of a Lewis acid catalyst such as AlCl3.
Coupling with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine: : The final product is synthesized by coupling the intermediate with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine. This reaction can be facilitated by a palladium-catalyzed Buchwald-Hartwig amination, using a phosphine ligand and a base like sodium tert-butoxide.
Industrial production methods
Large-scale production might utilize a continuous flow chemistry approach to enhance yields and maintain better control over reaction conditions, minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation at the pyrrole ring, typically using oxidants such as KMnO4 or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction can occur at the carbonyl group to produce the corresponding alcohol, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitutions are possible at the pyrimidine ring, facilitated by reagents like NaH or strong bases.
Common reagents and conditions
Oxidants like potassium permanganate or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Strong bases like sodium hydride for substitution reactions.
Major products formed
Oxidation yields oxidized derivatives with modified electronic properties.
Reduction produces alcohol derivatives.
Substitution results in derivatives with varied functional groups on the pyrimidine ring.
Scientific Research Applications
Chemistry
Utilized as a precursor or intermediate in organic synthesis due to its multifunctional nature.
Employed in the synthesis of more complex organic compounds.
Biology
Explored for its potential as a bioactive molecule in drug discovery.
Investigated for interactions with biological macromolecules.
Medicine
Potential therapeutic applications due to its binding properties with specific biological targets.
Industry
Applied in the development of novel materials, such as polymer additives or specialized coatings.
Mechanism of Action
Mechanism by which the compound exerts its effects
The compound interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
The mechanism may involve modulation of enzyme activity, receptor binding, or alteration of signaling pathways.
Molecular targets and pathways involved
Targets could include enzymes, receptors, or other proteins involved in key biological processes.
Pathways affected might involve signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar compounds
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(4-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanol
Uniqueness
The inclusion of the trifluoromethyl group in the pyrimidine ring enhances the compound's electronic and steric properties, potentially improving binding affinity and specificity compared to other similar structures.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKMYFFSFPXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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